Intermediate Hydrolytic Stability of 1,3-Oxathiolane vs. 1,3-Dioxolane and 1,3-Dithiolane
The hydrolytic stability of 1,3-oxathiolane occupies a precise middle ground between the highly labile 1,3-dithiolane and the highly stable 1,3-dioxolane. This unique position allows for selective deprotection strategies not possible with the other two scaffolds [1].
| Evidence Dimension | Relative Rate of Acid-Catalyzed Hydrolysis |
|---|---|
| Target Compound Data | 2.0 × 10⁴ (for 2,2-dimethyl-1,3-oxathiolane) |
| Comparator Or Baseline | 1 (for 2,2-dimethyl-1,3-dithiolane); 1.0 × 10⁶ (for 2,2-dimethyl-1,3-dioxolane) |
| Quantified Difference | Oxathiolane hydrolyzes 20,000x faster than dithiolane but 50x slower than dioxolane. |
| Conditions | Acidic conditions; relative rates determined for 2,2-dimethyl derivatives. |
Why This Matters
This predictable, intermediate hydrolytic lability is essential for applications requiring a carbonyl protecting group that is more robust than an acetal but can be removed under milder conditions than a dithioacetal.
- [1] Pasto, D. J., & Serve, M. P. (1965). cited in Pihlaja, K. (1972). Properties and reactions of 1,3-oxathiolanes. II. Kinetics, mechanisms, and solvent deuterium isotope effects in the hydrolytic decomposition of 1,3-oxathiolane, 2-methyl-1,3-oxathiolane, and 2,2-dimethyl-1,3-oxathiolane. Journal of the American Chemical Society, 94(10), 3330-3334. View Source
